Product packaging for 3-(Methylsulfonyl)propane-1-sulfonamide(Cat. No.:CAS No. 1050514-24-3)

3-(Methylsulfonyl)propane-1-sulfonamide

Cat. No.: B2462853
CAS No.: 1050514-24-3
M. Wt: 201.26
InChI Key: QAZZSBPFRXXQPY-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)propane-1-sulfonamide is a high-purity synthetic organic compound of significant interest in chemical and biochemical research. This molecule features a unique bis-functionalized structure, incorporating both methylsulfonyl and sulfonamide moieties on a propane backbone. The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, known for its ability to inhibit a variety of enzymes, particularly carbonic anhydrases and dihydropteroate synthetase . This inhibitory potential makes derivatives of sulfonamide valuable tools for probing biological pathways and developing therapeutic agents for conditions like glaucoma, inflammation, and bacterial infections . In a research context, this compound serves as a versatile building block or intermediate in organic synthesis. Its dual functionalization allows it to be used in the development of more complex molecules, such as enzyme inhibitors, receptor modulators, and functional materials. Researchers can utilize this compound to study structure-activity relationships (SAR) or as a precursor in the synthesis of compound libraries for high-throughput screening. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO4S2 B2462853 3-(Methylsulfonyl)propane-1-sulfonamide CAS No. 1050514-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfonylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO4S2/c1-10(6,7)3-2-4-11(5,8)9/h2-4H2,1H3,(H2,5,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZZSBPFRXXQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050514-24-3
Record name 3-methanesulfonylpropane-1-sulfonamide
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Synthetic Methodologies for 3 Methylsulfonyl Propane 1 Sulfonamide

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 3-(Methylsulfonyl)propane-1-sulfonamide suggests several logical disconnections to identify plausible starting materials. The target molecule contains two key functional groups: a primary sulfonamide and a methyl sulfone. The most straightforward retrosynthetic disconnections are at the sulfur-nitrogen bond of the sulfonamide and the carbon-sulfur bonds of both the sulfonamide and the sulfone moieties.

One plausible retrosynthetic pathway involves the disconnection of the sulfonamide S-N bond, leading to 3-(methylsulfonyl)propane-1-sulfonyl chloride and ammonia (B1221849). The sulfonyl chloride can be further disconnected at the C-S bond, suggesting a precursor such as 3-chloropropane-1-sulfonyl chloride or a related halogenated propanesulfonyl halide, which can then be reacted with a methylsulfinate salt.

Alternatively, a disconnection at the C-S bond of the methyl sulfone points towards a 3-halopropane-1-sulfonamide and a source of the methylsulfonyl group, such as sodium methanesulfinate. The 3-halopropane-1-sulfonamide can be derived from the corresponding 3-halopropanesulfonyl chloride.

A third approach involves building the carbon skeleton first. This could start from a bifunctional C3 synthon, such as 1,3-dihalopropane or 1-bromo-3-chloropropane (B140262). Sequential reaction with a sulfite (B76179) and then a methylsulfinate, followed by conversion to the sulfonamide, presents another viable route.

Based on these analyses, the key precursors for the synthesis of this compound can be identified as:

1,3-Dihalopropanes: (e.g., 1-bromo-3-chloropropane, 1,3-dibromopropane)

Methanethiol or its derivatives: (e.g., sodium thiomethoxide)

Sulfonating agents: (e.g., sulfuryl chloride, chlorosulfonic acid)

Ammonia or an ammonia surrogate

Oxidizing agents: (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid)

Sodium sulfite

Sodium methanesulfinate

Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, several multi-step synthetic strategies can be proposed for the preparation of this compound.

Multi-step Synthesis Strategies and Yield Optimization

A common and versatile approach begins with a readily available 1,3-dihalopropane, such as 1-bromo-3-chloropropane. The differential reactivity of the carbon-halogen bonds allows for selective substitution.

Route 1: Sequential Sulfonylation and Sulfoxidation

Synthesis of 3-chloropropane-1-sulfonic acid: 1-bromo-3-chloropropane is reacted with sodium sulfite in an aqueous solution to yield sodium 3-chloropropane-1-sulfonate. Subsequent acidification provides the sulfonic acid.

Synthesis of 3-chloropropane-1-sulfonyl chloride: The sulfonic acid is then treated with a chlorinating agent like thionyl chloride or phosphorus pentachloride to afford 3-chloropropane-1-sulfonyl chloride.

Synthesis of 3-chloropropane-1-sulfonamide: The sulfonyl chloride is reacted with aqueous ammonia to form 3-chloropropane-1-sulfonamide.

Synthesis of 3-(methylthio)propane-1-sulfonamide (B3249245): The chloro-sulfonamide is then subjected to nucleophilic substitution with sodium thiomethoxide to introduce the methylthio group.

Oxidation to this compound: The final step involves the oxidation of the sulfide (B99878) to a sulfone using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or m-CPBA.

Optimization of this route would involve careful control of reaction conditions at each step to maximize yields and minimize side products. For instance, the choice of solvent and temperature for the nucleophilic substitution and oxidation steps is crucial.

Illustrative Reaction Scheme and Hypothetical Yields:

StepReactantsReagentsProductHypothetical Yield
11-bromo-3-chloropropaneNa2SO3, H2OSodium 3-chloropropane-1-sulfonate85%
2Sodium 3-chloropropane-1-sulfonateSOCl23-chloropropane-1-sulfonyl chloride75%
33-chloropropane-1-sulfonyl chlorideNH3(aq)3-chloropropane-1-sulfonamide90%
43-chloropropane-1-sulfonamideNaSMe3-(methylthio)propane-1-sulfonamide80%
53-(methylthio)propane-1-sulfonamideH2O2, AcOHThis compound70%

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and reduce waste. While specific catalytic routes for this compound are not documented, principles from analogous sulfonamide syntheses can be applied.

Transition-metal catalysis, particularly with palladium or copper, has been extensively used for the formation of C-S and S-N bonds. nih.gov For instance, a palladium-catalyzed coupling of an appropriate organoborane derivative of the propane (B168953) sulfonamide with a methylsulfonylating agent could be envisioned.

Another catalytic approach could involve the direct C-H functionalization of a suitable precursor. For example, a catalytic system could be developed to directly introduce the sulfonyl chloride group onto a propane derivative bearing a methylsulfonyl moiety.

More recently, photoredox catalysis has emerged as a powerful tool for the synthesis of sulfonamides. acs.org A hypothetical photocatalytic route could involve the generation of a propyl radical from a suitable precursor, which then reacts with a sulfur dioxide surrogate and an amine source in a convergent manner.

Potential Catalytic Reaction:

Catalyst SystemReactantsReaction TypePotential Advantages
Pd(OAc)2 / Ligand3-bromopropane-1-sulfonamide, Sodium methanesulfinateCross-couplingHigh functional group tolerance, mild conditions
CuI / Ligand3-iodopropane-1-sulfonamide, Sodium methanesulfinateUllmann-type couplingLower cost catalyst compared to palladium
Photoredox Catalyst (e.g., Ir or Ru complex)Propyl carboxylic acid derivative, SO2 surrogate, AmmoniaRadical-mediated aminosulfonylationAvoids pre-functionalized starting materials

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in modern synthetic design to minimize environmental impact.

Solvent-Free and Atom-Economical Methodologies

Traditional organic syntheses often rely on large volumes of volatile organic solvents, which pose environmental and health risks. Developing solvent-free or aqueous-based synthetic routes for this compound would be a significant green advancement. For example, the initial sulfonylation of 1-bromo-3-chloropropane with sodium sulfite is typically performed in water. rsc.org

Mechanochemistry, which involves reactions conducted by grinding solids together, offers a promising solvent-free alternative. rsc.org A mechanochemical approach could be developed for the amination of the sulfonyl chloride intermediate.

Atom economy is another key principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. Routes that avoid the use of protecting groups and minimize the generation of stoichiometric byproducts are preferred. Multi-component reactions, where three or more reactants combine in a single step to form the product, are highly atom-economical. A hypothetical three-component reaction for the synthesis of this compound could involve a propyl halide, a sulfur dioxide source, and ammonia, mediated by a suitable catalyst.

Biocatalytic Transformations for Intermediate or Final Compound Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. While the direct enzymatic synthesis of this compound is not established, enzymes could be employed for the synthesis of key intermediates.

For example, an oxidoreductase could be used for the selective oxidation of 3-(methylthio)propane-1-sulfonamide to the corresponding sulfone, potentially avoiding the use of harsh chemical oxidants. Additionally, nitrile hydratases or amidases could be explored for the conversion of a nitrile precursor to the final sulfonamide under mild aqueous conditions. The biosynthesis of sulfonamide and sulfamate (B1201201) antibiotics in some bacteria suggests that nature has evolved enzymatic pathways for S-N bond formation, which could inspire future biocatalytic approaches. nih.gov

Advanced Synthetic Techniques in this compound Preparation

The synthesis of sulfonamides, a critical functional group in numerous pharmaceutical compounds, is undergoing a technological transformation. thieme-connect.com For a target molecule like this compound, advanced techniques offer significant improvements over traditional batch methods, which often contend with challenges related to exothermic reactions and the handling of unstable intermediates like sulfonyl chlorides. rsc.org

Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, has emerged as a powerful tool for the synthesis of sulfonamides, offering superior control over reaction parameters and enhanced safety. rsc.orgresearchgate.net In a continuous flow system, reagents are pumped through a network of tubes and reactors, allowing for precise management of temperature, pressure, and residence time. rsc.orgacs.org This methodology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, as the small reactor volume significantly mitigates the risks of thermal runaway. rsc.org

Table 1: Illustrative Parameters for Sulfonamide Synthesis via Continuous Flow The following data, derived from studies on analogous sulfonamides, illustrates the potential conditions applicable to the continuous flow synthesis of this compound.

ParameterValueReference
Reactor TypePlug Flow Reactor (PFR) / CSTR rsc.orgmdpi.com
Residence Time41 seconds - 2 minutes rsc.orggoogle.com
Temperature70°C - 100°C google.com
PressureAtmospheric to moderateN/A
ReagentsDisulfides/Thiols, Oxidizing Agent rsc.org
ThroughputUp to 6.7 kg L⁻¹ h⁻¹ (Space-Time Yield) rsc.org
Key AdvantageEnhanced safety, control, and scalability acs.orgmdpi.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis is another advanced technique that has revolutionized organic synthesis by dramatically reducing reaction times and often improving product yields. sphinxsai.com Unlike conventional heating where heat is transferred inefficiently through vessel walls, microwave irradiation directly heats the reactants and solvent, leading to rapid and uniform temperature increases. sphinxsai.com

This technology has been successfully applied to the synthesis of a wide variety of sulfonamide derivatives. organic-chemistry.orgnih.gov One notable approach involves the direct synthesis of sulfonamides from sulfonic acids, bypassing the need to isolate potentially unstable sulfonyl chloride intermediates. organic-chemistry.org In a typical microwave-assisted process, a sulfonic acid can be activated and subsequently reacted with an amine under microwave irradiation for a short duration, leading to the formation of the desired sulfonamide in high yield. organic-chemistry.org This method is valued for its operational simplicity, broad substrate scope, and the use of commercially available reagents. organic-chemistry.org The significant reduction in reaction time—from hours in conventional methods to mere minutes under microwave conditions—makes it a highly attractive strategy for rapid compound synthesis. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis This table presents representative data from general sulfonamide syntheses, highlighting the advantages that could be expected in the microwave-assisted preparation of this compound.

MethodReaction TimeTemperatureYieldReference
Conventional Heating3 - 4 hoursReflux~70% nih.gov
Microwave Irradiation10 - 30 minutes50°C - 150°C>85% organic-chemistry.orgnih.govmdpi.com

Analysis of Patent Literature for Novel Synthetic Routes to this compound

A review of patent literature reveals ongoing innovation in the synthesis of sulfonamides, with a focus on developing more efficient, safer, and cost-effective manufacturing processes. While patents specifically detailing the synthesis of this compound are not prominently available, analysis of patents for structurally related propane-1-sulfonamides provides insight into novel methodologies that could be adapted for its production.

For example, patent US20140288308A1 describes alternative synthesis routes for a complex propane-1-sulfonic acid amide derivative. google.com The disclosed processes emphasize novel methods for creating key intermediates, utilizing modern catalytic reactions. One of the inventive steps involves a Suzuki-Miyaura reaction followed by a Friedel-Crafts acylation, showcasing a departure from more traditional linear syntheses. google.com Such cross-coupling strategies allow for the modular construction of complex molecules and can offer higher yields and better functional group tolerance compared to older methods.

Another area of innovation highlighted in patent literature is the development of one-pot or telescoped reaction sequences. These processes, where intermediates are not isolated, can significantly reduce waste, cost, and manufacturing time. karazin.ua Patent US6136971A, for instance, describes a process for preparing sulfonamides where a key intermediate is generated and used in the subsequent step without the need for isolation. google.com

Furthermore, patents often disclose the use of novel reagents or catalyst systems. The search for greener and more efficient catalysts is a constant theme. researchgate.net For the synthesis of a molecule like this compound, adapting a patented route might involve using a novel sulfonylating agent or a more efficient catalyst for the amination step, leading to a more streamlined and industrially viable process.

Despite a comprehensive search for advanced spectroscopic and structural data specifically for the chemical compound “this compound,” publicly available experimental research findings that would meet the detailed requirements of the requested article, including specific data for NMR and X-ray diffraction, could not be located.

The search for a unique identifier such as a CAS number for "this compound" was unsuccessful, which often indicates a compound that is not widely synthesized, studied, or commercially available. While information was found for structurally similar compounds, the strict adherence to the specified subject, as per the instructions, prevents the inclusion of data from these other molecules.

Consequently, without the foundational experimental data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline, including the mandatory data tables and detailed research findings for multi-dimensional NMR, dynamic NMR, solid-state NMR, and single-crystal X-ray diffraction analysis of "this compound."

Therefore, the requested article cannot be generated at this time due to the lack of specific scientific data for the subject compound in the public domain.

Advanced Spectroscopic and Structural Elucidation of 3 Methylsulfonyl Propane 1 Sulfonamide

Single Crystal X-ray Diffraction Analysis

Polymorphism and Co-crystallization Studies of 3-(Methylsulfonyl)propane-1-sulfonamide

The ability of a compound to exist in more than one crystalline form is known as polymorphism, a phenomenon that can significantly impact the physicochemical properties of a substance. For sulfonamides, polymorphism is a well-documented occurrence, largely due to the flexibility of the sulfonamide group and its capacity for forming various hydrogen-bonding networks. chemicalbook.comnih.gov Different polymorphs of a sulfonamide can exhibit variations in hydrogen-bonding patterns. nih.gov

Co-crystallization is a technique used to modify the physicochemical properties of an active pharmaceutical ingredient by incorporating a second component (a coformer) into the crystal lattice. nih.gov This technique is particularly relevant for sulfonamides, which are known to form co-crystals with a variety of coformers, including carboxylic acids and amides. nih.govacs.org The formation of these co-crystals is often driven by the robust hydrogen-bonding interactions between the sulfonamide functional group and the coformer. nih.gov

Given the presence of both a sulfonamide and a sulfonyl group in this compound, the molecule possesses multiple sites for hydrogen bonding, suggesting a high potential for both polymorphism and co-crystallization. The crystal structure of the related compound, 4-methyl-N-propylbenzenesulfonamide, reveals an intricate three-dimensional network formed via intermolecular C-H---O and N-H---O hydrogen bonds. iucr.org It is plausible that this compound would exhibit similar complex hydrogen-bonding arrangements, leading to the formation of different polymorphs or co-crystals.

Table 1: Predicted Physicochemical Properties of Simple Alkyl Sulfonamides

PropertyPropane-1-sulfonamidePredicted for this compound
Molecular FormulaC3H9NO2SC4H11NO4S2
Molecular Weight123.17 g/mol 201.27 g/mol
Melting Point51-52 °CLikely higher due to increased molecular weight and potential for more extensive hydrogen bonding
Boiling Point105-106 °C (at 0.1 Torr)Expected to be significantly higher
SolubilitySoluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)Similar solubility profile expected, with potential for variation based on crystalline form

Data for Propane-1-sulfonamide sourced from chemicalbook.comechemi.com.

Advanced Mass Spectrometry Techniques

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. nih.gov For sulfonamides, MS/MS studies have revealed characteristic fragmentation patterns. nih.gov Under electrospray ionization (ESI) conditions, protonated sulfonamide molecules typically undergo cleavage of the S-N bond and the Ar-S bond (in aromatic sulfonamides). researchgate.netnih.gov

For this compound, the fragmentation pathway is expected to involve the cleavage of the C-S and S-N bonds. The presence of the methylsulfonyl group would likely lead to characteristic neutral losses. The fragmentation of the propane (B168953) chain itself is also anticipated. researchgate.netdocbrown.info The general fragmentation pathways for sulfonamides often involve complex rearrangements. nih.gov

Table 2: Common Fragmentation Pathways for Sulfonamides in MS/MS

Precursor IonFragmentation PathwayCommon Product Ions/Neutral Losses
[M+H]+Cleavage of the S-N bond[R-SO2]+
[M+H]+Cleavage of the C-S bond[M+H - RSO2]+
[M+H]+Loss of SO2[M+H - SO2]+

Information synthesized from general knowledge of sulfonamide fragmentation. researchgate.netnih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for the identification of unknown compounds, such as transformation products. mdpi.comnih.gov Sulfonamides can undergo various transformations in the environment and in biological systems, leading to a range of products. Common transformation pathways include hydroxylation, acetylation, and deamination. researchgate.netnih.gov

For this compound, potential transformation products could arise from oxidation of the propane chain, N-acetylation of the sulfonamide nitrogen, or hydrolysis of the sulfonamide bond. HRMS would be instrumental in determining the elemental composition of these transformation products, thereby aiding in their structural elucidation. mdpi.com

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. researchgate.netspectroscopyonline.com The FT-IR spectra of sulfonamides exhibit characteristic absorption bands. rsc.orgnih.gov

For this compound, the FT-IR spectrum is expected to show strong bands corresponding to the asymmetric and symmetric stretching vibrations of the two SO2 groups. The N-H stretching vibration of the sulfonamide group will also be prominent. The positions of these bands can be influenced by hydrogen bonding; a shift to lower wavenumbers for the N-H and S=O stretching bands is indicative of their involvement in hydrogen bonding. bohrium.com

Table 3: Expected FT-IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Sulfonamide)Stretching3350 - 3150
C-H (Aliphatic)Stretching2980 - 2850
S=O (Sulfonyl & Sulfonamide)Asymmetric Stretching1350 - 1310
S=O (Sulfonyl & Sulfonamide)Symmetric Stretching1160 - 1140
S-N (Sulfonamide)Stretching920 - 890
C-S (Sulfonyl)Stretching800 - 600

Data is based on typical vibrational frequencies for sulfonamides and sulfonyl groups. rsc.orgdocbrown.info

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy, such as circular dichroism (CD), is used to study chiral molecules. nih.gov this compound itself is not chiral. However, if chiral derivatives were to be synthesized, for example, by introducing a stereocenter into the propane chain, then CD spectroscopy could be employed to investigate their stereochemical properties. While the synthesis of chiral sulfonamides is an active area of research, nih.gov there is no current literature to suggest that chiral derivatives of this compound have been prepared or studied. Should such derivatives be created, CD spectroscopy would be a valuable tool for characterizing their absolute configuration and conformational preferences. nih.gov

Computational and Theoretical Chemistry Studies on 3 Methylsulfonyl Propane 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound from first principles. For a molecule like 3-(Methylsulfonyl)propane-1-sulfonamide, these methods can provide deep insights into its geometry, electronic landscape, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular structure and electronic properties of chemical systems. nih.gov For this compound, a DFT approach, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation. researchgate.net This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

The optimization would yield key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the geometry around the two sulfur atoms, the conformation of the propane (B168953) backbone, and the orientation of the sulfonamide and methylsulfonyl groups. Introducing polarization functions, such as f-type, into the basis sets has been shown to improve the accuracy of geometry optimizations for sulfonamide derivatives. researchgate.net

The electronic nature of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the orbital most likely to donate an electron in a chemical reaction, while the LUMO is the orbital most likely to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.commdpi.com A smaller gap generally suggests higher reactivity. irjweb.com

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These descriptors provide a theoretical framework for understanding the molecule's potential interactions.

Reactivity DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2A measure of resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the molecule's ability to act as an electrophile.

The distribution of the HOMO and LUMO across the molecular structure would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. A Molecular Electrostatic Potential (MEP) map would further complement this by visualizing the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) chemical shifts and its infrared (IR) and Raman vibrational frequencies. nih.gov

The calculated vibrational frequencies, after appropriate scaling to account for systematic errors in the computational method, can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular motions, such as S=O stretches, N-H bends, and C-H vibrations. nih.gov Similarly, predicted ¹H and ¹³C NMR chemical shifts, calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can be correlated with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can often provide insights into intermolecular interactions present in the experimental sample. nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule and its interactions with its environment over time. mdpi.comnih.gov

This compound possesses several rotatable bonds, allowing it to adopt a wide range of conformations. MD simulations can be used to explore this conformational landscape by simulating the molecule's movements over a period of time, typically nanoseconds to microseconds. mdpi.com By analyzing the simulation trajectory, one can identify the most populated and energetically favorable conformations, as well as the energy barriers for transitioning between them. This information is crucial for understanding how the molecule's shape influences its physical properties and potential biological activity.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these effects. nih.gov By immersing the this compound molecule in a simulated box of solvent molecules (e.g., water), an MD simulation can provide detailed information about its solvation shell. nih.gov

Analysis of such a simulation would reveal the specific interactions between the solute and solvent, such as the formation of hydrogen bonds between the sulfonamide's N-H and S=O groups and surrounding water molecules. The simulation can also be used to calculate the solvation free energy, which is a measure of the energetic cost or benefit of transferring the molecule from a vacuum to the solvent. This is a critical parameter for understanding the molecule's solubility.

Reaction Mechanism Elucidation via Computational Modeling

No published studies were identified that have computationally modeled the reaction mechanisms of this compound.

Transition State Characterization and Activation Energy Barriers

There is no available data from computational studies characterizing the transition states or calculating the activation energy barriers for reactions involving this compound.

Reaction Coordinate Analysis and Energy Profiles

Detailed reaction coordinate analyses and the corresponding energy profiles for this compound have not been reported in the scientific literature.

Mechanistic Investigations of 3 Methylsulfonyl Propane 1 Sulfonamide Reactivity

Acid-Base Properties and Tautomeric Equilibria of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is the primary site for acid-base chemistry in 3-(Methylsulfonyl)propane-1-sulfonamide. The hydrogen atoms on the nitrogen are acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This acidity is a hallmark of sulfonamides and is crucial to their chemical and biological behavior.

The pKa value of the sulfonamide proton is influenced by the electronic effects of the rest of the molecule. For this compound, the presence of the second sulfonyl group (methylsulfonyl) at the end of the propane (B168953) chain is expected to have a minor electron-withdrawing inductive effect, which might slightly increase the acidity of the sulfonamide protons compared to a simple alkylsulfonamide.

Tautomeric Equilibria:

The sulfonamide moiety can theoretically exist in tautomeric forms, primarily the sulfonamide and sulfonimidate forms. However, for primary sulfonamides like the one in the target molecule, the sulfonamide form is overwhelmingly favored in solution. Theoretical calculations on various sulfonamide derivatives have consistently shown the sulfonamide tautomer to be significantly more stable. The equilibrium lies heavily towards the amide form, and the imidic acid tautomer is generally not observed under normal conditions.

Reaction Pathways and Transformation Products of this compound

The reactivity of this compound is dictated by the electrophilic nature of the sulfur atoms in the sulfonyl groups and the nucleophilicity of the sulfonamide nitrogen.

Nucleophilic and Electrophilic Reactivity Studies

Nucleophilic Reactivity: The deprotonated sulfonamide anion is a potent nucleophile. It can participate in various substitution and addition reactions. For instance, it could react with alkyl halides to form N-alkylated products. The presence of two sulfonyl groups might influence the regioselectivity of such reactions if a sufficiently strong base were to deprotonate at another site, though this is less likely.

Electrophilic Reactivity: The sulfur atom of the sulfonamide group is electrophilic and can be attacked by strong nucleophiles, potentially leading to the cleavage of the S-N or S-C bond, although these are generally stable bonds.

Hydrolysis and Degradation Mechanisms under Various Conditions

The stability of the sulfonamide bond is significant, but it can undergo hydrolysis under harsh acidic or basic conditions.

Acidic Hydrolysis: Under strong acidic conditions and heat, the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more susceptible to nucleophilic attack by water. This would lead to the cleavage of the S-N bond, yielding the corresponding sulfonic acid and ammonia (B1221849).

Basic Hydrolysis: In a strong basic medium, the sulfonamide can be deprotonated. While this enhances the nucleophilicity of the nitrogen, it generally makes the sulfur less electrophilic. However, at high temperatures, hydroxide (B78521) ions can still attack the sulfur atom, leading to the cleavage of the S-N bond.

The methylsulfonyl group is generally more resistant to hydrolysis than the sulfonamide group.

Interactions with Model Biological Systems (In Vitro and Ex Vivo)

While no specific biological data for this compound is available, its structural motifs suggest potential interactions with certain biological targets.

Enzyme Inhibition Kinetics and Binding Studies (e.g., carbonic anhydrase, if relevant)

The sulfonamide moiety is a well-known zinc-binding group found in a large class of enzyme inhibitors, most notably carbonic anhydrase inhibitors. The deprotonated sulfonamide can coordinate to the zinc ion in the active site of these metalloenzymes, leading to potent inhibition. It is plausible that this compound could exhibit inhibitory activity against carbonic anhydrases.

To investigate this, one would perform enzyme kinetic studies to determine the inhibition constant (Ki). The data could be presented in a table similar to the hypothetical one below:

Carbonic Anhydrase IsoformInhibition Constant (K_i) (nM)
hCA I(Data not available)
hCA II(Data not available)
hCA IX(Data not available)
hCA XII(Data not available)

This table is for illustrative purposes only, as no experimental data exists for this compound.

Receptor Binding and Ligand-Target Interactions (Computational and In Vitro)

Computational docking studies could be employed to predict the binding affinity and mode of interaction of this compound with the active site of enzymes like carbonic anhydrase. These studies would model the interactions between the sulfonamide group and the zinc ion, as well as hydrogen bonding and van der Waals interactions between the rest of the molecule and the amino acid residues of the enzyme's active site.

In vitro binding assays, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), could then be used to experimentally validate the computational predictions and quantify the binding thermodynamics.

ParameterValue
Binding Affinity (K_D)(Data not available)
Enthalpy Change (ΔH)(Data not available)
Entropy Change (ΔS)(Data not available)

This table is for illustrative purposes only, as no experimental data exists for this compound.

Photochemical and Radiochemical Stability and Degradation Pathways

Photochemical Stability and Degradation

Sulfonamides are a class of compounds known to be susceptible to photodegradation in aqueous environments. This degradation can proceed through direct photolysis, where the molecule directly absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment that generate reactive species.

General Mechanisms of Sulfonamide Photodegradation:

Studies on various sulfonamide-containing compounds have revealed several common degradation pathways. A primary pathway involves the cleavage of the sulfur-nitrogen (S-N) bond in the sulfonamide group. This can lead to the formation of sulfanilic acid derivatives and the corresponding amine. Another significant pathway is the extrusion of sulfur dioxide (SO2).

The rate and extent of photodegradation are influenced by environmental factors such as pH, the presence of dissolved organic matter, and the specific wavelengths of light. For instance, the degradation of some sulfonamides is enhanced in the presence of photosensitizers, which can generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). Hydroxyl radicals, in particular, are highly reactive and can abstract hydrogen atoms or add to aromatic rings, initiating a cascade of degradation reactions.

While the alkyl nature of the propane chain in this compound might confer slightly different reactivity compared to sulfonamides with aromatic substituents, the fundamental susceptibility of the sulfonamide bond to photochemical cleavage is expected to be a key feature of its degradation.

Anticipated Photodegradation Products:

Based on the degradation pathways of other sulfonamides, the photodegradation of this compound could potentially yield products such as:

3-(Methylsulfonyl)propanoic acid (from cleavage of the C-S bond followed by oxidation)

Propane-1-sulfonic acid (from N-S cleavage)

Methanesulfonic acid and 3-aminopropane-1-sulfonic acid (from C-S cleavage on either side of the sulfonyl group)

The following table provides representative data on the photodegradation of various sulfonamides, illustrating the range of degradation rates observed under different conditions.

CompoundIrradiation SourceConditionsHalf-life (t½)Reference Compound
SulfamethoxazoleSimulated SunlightAqueous solution2.5 hoursYes
SulfadiazineUV Lamp (254 nm)Aqueous solution15.8 minutesYes
SulfathiazoleUV/PDS processAqueous solution~10 minutesYes

This table is illustrative and presents data for other sulfonamide compounds to provide context for the potential photochemical behavior of this compound.

Radiochemical Stability and Degradation

The interaction of high-energy ionizing radiation, such as gamma rays or electron beams, with chemical compounds can lead to their degradation through a process known as radiolysis. In aqueous solutions, the primary mechanism of radiolysis is the interaction of the compound with the reactive species produced from the radiolysis of water, namely hydrated electrons (e⁻aq), hydroxyl radicals (•OH), and hydrogen atoms (H•).

General Mechanisms of Sulfonamide Radiolysis:

For sulfonamides in aqueous solutions, both hydrated electrons and hydroxyl radicals are key initiators of degradation. researchgate.net

Reaction with Hydrated Electrons (e⁻aq): Hydrated electrons are powerful reducing agents and can react with the sulfonamide group, often leading to the cleavage of the S-N or C-S bonds. researchgate.net

Reaction with Hydroxyl Radicals (•OH): Hydroxyl radicals are strong, non-selective oxidizing agents. researchgate.net They can abstract hydrogen atoms from the alkyl chain or add to the functional groups, initiating oxidative degradation pathways. researchgate.netresearchgate.net

The efficiency of radiolytic degradation is typically quantified by the G-value, which represents the number of molecules transformed per 100 eV of absorbed energy. Studies on the radiolysis of various sulfonamides in aqueous solutions have shown G(-sulfonamide) values ranging from 3.5 to 5.1, indicating a significant susceptibility to degradation by ionizing radiation. researchgate.net In the solid state, the degradation is generally less efficient, with G-values in the range of 0.15 to 0.6. researchgate.net

The methylsulfonyl group is generally considered to be relatively stable. However, under reductive conditions, such as those created by hydrated electrons, the sulfur-carbon bonds can be weakened, potentially leading to fragmentation.

Anticipated Radiolytic Degradation Products:

The radiolysis of this compound in an aqueous environment is expected to produce a complex mixture of products resulting from the reactions of various radical species. Potential degradation products could include smaller sulfonated fragments, organic acids, and inorganic sulfate (B86663) and nitrate (B79036) ions upon complete mineralization.

The following table presents data on the radiolytic degradation of related sulfonamide compounds.

CompoundRadiation SourceConditionsG-value (-compound)Reference Compound
Sulfathiazoleγ-irradiationAqueous solution0.6 (forms sulfanilic acid)Yes
Sulfacetamideγ-irradiationAqueous solution1.4 (forms phthalic acid)Yes

This table provides illustrative data from studies on other sulfonamides to infer the potential radiochemical behavior of this compound.

Research on Derivatives and Analogues of 3 Methylsulfonyl Propane 1 Sulfonamide

Design Principles for Novel Sulfonamide Analogues

The rational design of new analogues is guided by established medicinal chemistry principles aimed at fine-tuning the molecule's characteristics for specific applications.

Bioisosterism is a fundamental strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance desired characteristics. tandfonline.comzu.ac.ae The sulfonamide group (-SO₂NH₂) itself is a well-known non-classical bioisostere of the carboxylic acid group (-COOH), sharing similarities in acidity and hydrogen bonding capacity. ufrj.br In designing analogues of 3-(Methylsulfonyl)propane-1-sulfonamide, the primary sulfonamide moiety could be replaced with other acidic groups like tetrazoles or squaric acids to modulate acidity and pharmacokinetic properties. zu.ac.ae

Scaffold modification involves more significant structural changes. For instance, the entire sulfonamide group could be replaced to alter metabolic stability. A gem-dimethylsulphone group has been successfully used as a bioisosteric replacement for a sulfonamide to reduce metabolic lability while retaining biological potency in certain contexts. cambridgemedchemconsulting.com This principle could be applied to the this compound scaffold to create novel derivatives with improved stability.

The electronic properties of the sulfonamide group are critical to its function, particularly the acidity of the N-H proton and the hydrogen bonding capabilities of the sulfonyl oxygens. These properties can be modulated by introducing electron-withdrawing or electron-donating groups elsewhere in the molecule. For the this compound scaffold, modifications to the methyl group of the methylsulfonyl moiety (e.g., replacing it with a trifluoromethyl group) would significantly alter the electronic density across the molecule, thereby influencing the pKa of the sulfonamide proton. tandfonline.comresearchgate.net Computational methods like Density Functional Theory (DFT) are often employed to predict how such substitutions affect the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are indicators of molecular reactivity. nih.govdiva-portal.org

Steric properties—the size and shape of the molecule—are also a key design consideration. Altering the length of the propyl chain or introducing bulky substituents on the sulfonamide nitrogen can influence how the molecule interacts with biological targets or its physical properties like solubility and crystal packing.

Synthesis and Characterization of Key Derivatives

The synthesis of novel derivatives of this compound relies on established organic chemistry reactions. These derivatives are then rigorously characterized to confirm their structure and purity.

Table 1: Examples of Hypothetical N-Substituted Derivatives of this compound

Derivative NameSubstituent on Nitrogen (R)Potential Property Change
N-Methyl-3-(methylsulfonyl)propane-1-sulfonamide-CH₃Increased lipophilicity; loss of one H-bond donor
N-Phenyl-3-(methylsulfonyl)propane-1-sulfonamide-C₆H₅Significantly increased lipophilicity and steric bulk
N-Acetyl-3-(methylsulfonyl)propane-1-sulfonamide-C(O)CH₃Increased acidity of N-H proton; altered H-bonding
N,N-Dimethyl-3-(methylsulfonyl)propane-1-sulfonamide-CH₃, -CH₃Complete loss of H-bond donor capacity; tertiary amide

The characterization of these new compounds is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to confirm the presence of the sulfonamide group, and mass spectrometry (MS) to verify the molecular weight. nih.govnih.gov

The three-carbon propyl chain acts as a flexible spacer. Modifications to this linker, such as changing its length to an ethyl or butyl chain (homologation), can impact the spatial relationship between the two terminal functional groups. Introducing rigidity through the formation of a double bond (e.g., creating a propenyl linker) or incorporating the chain into a cyclic structure (e.g., a cyclopropyl (B3062369) ring) are other strategies to create structurally distinct analogues. karazin.ua

The methylsulfonyl moiety (-SO₂CH₃) can also be modified. Replacing the methyl group with larger alkyl chains, aromatic rings, or functionalized groups can modulate the analogue's solubility, polarity, and steric profile. These modifications can influence how the molecule interacts with its environment and can be a key element in structure-activity relationship studies.

Structure-Activity Relationship (SAR) Studies for Non-Clinical Applications

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule relate to its activity. For non-clinical applications, this could involve assessing properties like enzyme inhibition, receptor binding affinity, or performance as a material science building block. researchgate.netopenaccesspub.org

For the this compound scaffold, an SAR study would systematically evaluate how changes at different positions on the molecule affect a measured output. For example, in the context of inhibiting a specific enzyme, researchers might find that a free N-H on the sulfonamide is essential for activity, as it can act as a hydrogen bond donor in the enzyme's active site. youtube.com Similarly, the distance between the sulfonamide and the methylsulfonyl group, dictated by the propyl chain length, could be critical for optimal binding. nih.gov

Table 2: Illustrative Structure-Activity Relationship (SAR) Profile for Non-Clinical Enzyme Inhibition

Modification SiteStructural ChangeObserved Trend in Activity (Hypothetical)Rationale
Sulfonamide (R¹)H (Primary)HighActs as an essential H-bond donor.
Alkyl (Secondary)Moderate to LowMaintains H-bond donor but adds steric bulk.
Dialkyl (Tertiary)InactiveLoss of essential H-bond donor capability. youtube.com
Propyl Chain (R²)Ethyl (n=2)LowSub-optimal distance between binding groups.
Propyl (n=3)HighOptimal spacing for target interaction.
Butyl (n=4)ModerateIncreased flexibility leads to entropic penalty upon binding.
Methylsulfonyl (R³)-CH₃HighFits well into a small hydrophobic pocket.
-C₆H₅ (Phenyl)LowSteric clash with the binding site.

These SAR studies provide crucial insights that guide the design of second-generation analogues with enhanced potency, selectivity, or other desired properties for various scientific applications.

Positional Scanning and Substituent Effects on Reactivity or Biological Activity in Model Systems

The reactivity and biological activity of sulfonamide derivatives are highly dependent on the nature and position of various substituents. Research into these effects often employs model systems to elucidate fundamental structure-activity relationships (SAR).

Substituent Effects on Reactivity:

The chemical environment surrounding the sulfonamide core can dramatically alter its reactivity. Studies on cyclic tertiary sulfamidates, for instance, demonstrate that the presence or absence of a carbonyl group at the sulfonamide nitrogen can switch the reactivity of the molecule on or off. acs.org The introduction of ester groups at the carboxylic position tends to favor ring-opening reactions, while amide groups can lead to competition between substitution and elimination pathways. acs.org The accumulation of negative charge near the NSO3 moiety in a transition state can significantly increase the activation barrier for nucleophilic attack, particularly if the sulfonamide NH is deprotonated. acs.org

General principles of SAR for antibacterial sulfonamides, which are typically aromatic, have been well-established. These principles highlight the importance of the relative positions of key functional groups. pharmacy180.com

Key SAR Findings for Aromatic Sulfonamides:

The sulfanilamide (B372717) skeleton is considered the minimum structural requirement for antibacterial activity. pharmacy180.com

The amino (-NH2) and sulfonyl (-SO2NHR) groups on the benzene (B151609) ring are essential for activity and are most effective when in the para (1,4) positions. pharmacy180.com

Replacement of the benzene ring or adding more substituents to it generally reduces or eliminates activity. pharmacy180.com

The nature of the substituent on the N-1 nitrogen of the sulfonamide group significantly influences potency; heterocyclic substituents often lead to highly potent derivatives. pharmacy180.com

Table 1: Summary of Substituent Effects on Sulfonamide Activity and Reactivity
Position/MoietySubstituent/ModificationObserved EffectReference
N-1 Position (Aromatic Sulfonamides)Heterocyclic RingsLeads to highly potent derivatives. pharmacy180.com
Benzene Ring (Aromatic Sulfonamides)Additional SubstituentsDecreases or abolishes antibacterial activity. pharmacy180.com
Sulfonamide Nitrogen (Cyclic Sulfamidates)Addition of a Carbonyl GroupSwitches on reactivity for substitution or elimination. acs.org
C-Terminus (Cyclic Sulfamidates)Ester GroupsFavors ring-opening reactions. acs.org
C-Terminus (Cyclic Sulfamidates)Amide GroupsAllows for competition between substitution and elimination. acs.org

Conformational SAR and Pharmacophore Modeling (if applicable to non-clinical targets)

The three-dimensional shape (conformation) of a molecule is a critical determinant of its interaction with biological targets. Conformational analysis and pharmacophore modeling are essential tools for understanding these interactions and designing new, more potent molecules.

Conformational Analysis:

The geometric structure of sulfonamide-containing drugs influences their biological reactivity and binding to receptors. nih.govacs.org Studies using rotational spectroscopy on benzenesulfonamide (B165840) and its derivatives have revealed that in an isolated state, the amino group of the sulfonamide moiety typically lies perpendicular to the plane of the benzene ring. mdpi.comnih.gov However, the bioactive conformation of a molecule when bound to a receptor can differ from its lowest energy state in isolation. mdpi.comnih.gov The energy cost required to adopt the bioactive conformation is offset by the favorable interactions established within the receptor binding site. mdpi.comnih.gov

Pharmacophore Modeling:

Pharmacophore modeling identifies the key steric and electronic features that are essential for a molecule's biological activity. researchgate.net For certain classes of sulfonamide-containing compounds, detailed pharmacophore models have been developed. For instance, a model for 5-HT7 receptor antagonists identified several key features required for binding. nih.gov

Features of a Sulfonamide-Based 5-HT7 Antagonist Pharmacophore Model:

Hydrogen Bond Acceptors (HBA): Three distinct regions where a hydrogen bond acceptor is necessary. nih.gov

Hydrophobic/Aromatic Regions (HYD/AR): Two hydrophobic or aromatic regions flanking a central hydrophobic area. nih.gov

Large Hydrophobic Region (HYD): A significant hydrophobic space. nih.gov

Hydrogen Bond Donor (HBD): A feature within the large hydrophobic region, often satisfied by a tertiary amine. nih.gov

Such models are invaluable in virtual screening campaigns to identify new compounds with the potential for similar biological activity. researchgate.net

Exploration of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. dergipark.org.tr This approach aims to create hybrid compounds that can interact with multiple biological targets, which is particularly useful for treating complex diseases. dergipark.org.trdergipark.org.tr The sulfonamide scaffold is a popular component in the design of such hybrid molecules due to its wide range of biological activities. dergipark.org.trnih.gov

Researchers have synthesized numerous hybrid molecules by linking sulfonamide moieties to other biologically active scaffolds. The goal is to develop multifunctional agents with potentially enhanced efficacy or a broader spectrum of activity. nih.gov

Table 2: Examples of Hybrid Molecules Incorporating a Sulfonamide Scaffold
Hybrid Scaffold ComponentRationale/Potential ApplicationReference
BenzothiazoleCombines the wide-ranging pharmacological activities of benzothiazoles with the enzyme-inhibiting properties of sulfonamides. dergipark.org.trdergipark.org.tr
Coumarin, Indole, QuinolinePart of a strategy to design two-component sulfonamide hybrids with diverse therapeutic potential, including antitumor activities. nih.gov
Pyrazole/PyrazolineUsed in the development of hybrid agents with reported anti-inflammatory, analgesic, and antitumor activities. nih.gov
Trimetazidine (B612337)Combines the anti-ischemic benefits of trimetazidine with the antibacterial action of sulfonamides for a multifaceted treatment approach. mdpi.com
PyrroleSynthesis of new sulfonamide-dyes for potential antibacterial applications. nih.gov

This strategy of creating hybrid molecules underscores the versatility of the sulfonamide functional group in medicinal chemistry. scilit.com While these examples utilize various sulfonamide precursors, the underlying principle of combining pharmacophores could theoretically be applied to the this compound scaffold to explore novel chemical entities.

Non Clinical Applications and Potential Utilities of 3 Methylsulfonyl Propane 1 Sulfonamide

Role as a Synthetic Intermediate in Organic Synthesis

The bifunctional nature of 3-(Methylsulfonyl)propane-1-sulfonamide makes it a potentially versatile intermediate in organic synthesis. Both the sulfonamide and the methylsulfonyl groups can influence the reactivity of the propane (B168953) backbone and participate in a variety of chemical transformations.

The sulfonamide group is known to be a stable and robust functional group. researchgate.net Historically, sulfonamides have been crucial in medicinal chemistry, but their reactivity also lends them to broader synthetic applications. ucl.ac.uk The nitrogen atom of the primary sulfonamide in this compound can undergo N-alkylation and N-arylation reactions, allowing for the introduction of diverse substituents. organic-chemistry.org This provides a pathway to a library of more complex molecules. The synthesis of sulfonamides can be achieved through various methods, including the reaction of sulfonyl chlorides with amines. researchgate.net

The methylsulfonyl group, a type of sulfone, is a strong electron-withdrawing group. This property can activate adjacent protons, making them susceptible to deprotonation by a suitable base. The resulting carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type reactions. Vinyl sulfones and vinylsulfonamides are recognized as valuable building blocks in organic synthesis, acting as Michael acceptors and dienophiles in cycloaddition reactions. karazin.ua While this compound is not a vinyl sulfone, chemical modifications could potentially introduce unsaturation, thereby expanding its synthetic utility.

The presence of both of these functional groups could allow for orthogonal chemical modifications, where one group is reacted selectively while the other remains intact, providing a powerful tool for the stepwise construction of complex target molecules.

Functional Group Potential Reaction Type Resulting Structure Reference
Sulfonamide (-SO₂NH₂)N-AlkylationR-SO₂NH-R' organic-chemistry.org
Sulfonamide (-SO₂NH₂)N-ArylationR-SO₂NH-Ar organic-chemistry.org
Methylsulfonyl (-SO₂CH₃)α-Deprotonation/AlkylationR-SO₂-CH(R')-R'' karazin.ua

Application in Material Science and Polymer Chemistry

The incorporation of sulfonamide and sulfone groups into polymers can impart unique and desirable properties, suggesting that this compound could serve as a valuable monomer or modifying agent in material science.

Polymers containing sulfonamide groups are noted for their pH-sensitive characteristics. google.com The acidity of the sulfonamide proton can be tuned, which in a polymer matrix can lead to changes in solubility or swelling in response to pH variations. acs.org This property is particularly interesting for the development of "smart" materials. This compound could potentially be converted into a polymerizable monomer, for example, by introducing a vinyl or acryloyl group, and then copolymerized with other monomers to create functional polymers. google.com

Sulfone-containing polymers, such as poly(arylene ether sulfone)s, are known for their high thermal stability, mechanical strength, and chemical resistance. mdpi.com While this compound is an aliphatic compound, its incorporation into polymer backbones could still enhance thermal properties. The polarity imparted by both the sulfone and sulfonamide groups could also influence the polymer's solubility and interactions with other materials. For instance, sulfonated poly(arylene ether sulfone)s have been shown to self-assemble into micelles in aqueous solutions. rsc.org

A potential synthetic route to integrating this compound into a polymer backbone could involve its conversion to a diamine or diol derivative, which could then be used in polycondensation reactions.

Polymer Type Key Property Conferred by Functional Group Potential Application Reference
Sulfonamide-containing polymerspH-sensitivitySmart hydrogels, drug delivery systems google.comacs.org
Sulfone-containing polymersThermal stability, mechanical strengthHigh-performance engineering plastics, membranes mdpi.com
Polymers from this compoundCombination of polarity and stabilitySpecialty functional polymersN/A

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules, and molecular self-assembly is the spontaneous association of molecules into ordered structures. chemsynthesis.com The sulfonamide group is an excellent functional group for directing supramolecular assembly due to its ability to act as both a hydrogen bond donor (the N-H protons) and acceptor (the sulfonyl oxygens). nih.gov This can lead to the formation of well-defined hydrogen-bonded networks, such as dimers and catemers, in the solid state. nih.govnih.gov

Derivatives of this compound, particularly those with additional functional groups capable of non-covalent interactions, could be designed to self-assemble into specific architectures. The methylsulfonyl group, being polar, can also participate in dipole-dipole interactions, further stabilizing such assemblies. The interplay of hydrogen bonding from the sulfonamide and dipolar interactions from the methylsulfonyl group could lead to complex and potentially useful supramolecular structures.

Vinyl sulfone-functionalized self-assembled monolayers have been studied for the immobilization of bioactive ligands, indicating the utility of the sulfone group in surface modification and the creation of functional interfaces. researchgate.net

Interaction Type Participating Functional Group Resulting Supramolecular Structure Reference
Hydrogen BondingSulfonamide (-SO₂NH₂)Dimers, catemers, sheets nih.govnih.gov
Dipole-Dipole InteractionsMethylsulfonyl (-SO₂CH₃)Ordered packing in crystalsN/A

Advanced Analytical Chemistry Applications

The structural features of this compound also suggest its potential use in the field of analytical chemistry, particularly in separation science.

Sulfonamides can act as ligands for metal ions, with the nitrogen and/or oxygen atoms of the sulfonamide group coordinating to the metal center. nih.govresearchgate.net The design of ligands for the selective complexation and separation of metal ions is an important area of research. oecd-nea.org By modifying the structure of this compound, for example, by introducing additional chelating groups, it could be developed into a selective ligand for specific metal ions.

The presence of two sulfur atoms and multiple oxygen and nitrogen atoms provides several potential coordination sites. The selectivity of such a ligand would depend on factors such as the spatial arrangement of the donor atoms and the electronic properties of the molecule. Metal complexes of sulfonamides have been investigated for various applications, and the coordination chemistry of sulfonamides is an active area of study. nih.gov

Metal Ion Potential Coordinating Atoms Application Reference
Transition Metals (e.g., Cu²⁺, Zn²⁺)Sulfonamide N and O atomsSelective extraction, sensing nih.govresearchgate.net
Lanthanides/ActinidesPotentially multidentate coordinationNuclear waste separation oecd-nea.org

The properties of this compound make it a candidate for use in the preparation of stationary phases for high-performance liquid chromatography (HPLC). The polarity of the molecule, arising from both the sulfonamide and methylsulfonyl groups, could be exploited in normal-phase or hydrophilic interaction chromatography (HILIC).

Chromatographic Mode Relevant Property of the Stationary Phase Types of Analytes Separated Reference
Normal Phase / HILICHigh polarityPolar compounds mdpi.com
Ion-ExchangeAcidic nature of sulfonamide N-HIonic and ionizable compounds american.edu
Mixed-ModeCombination of polar and potentially hydrophobic interactionsComplex mixtures of polar and nonpolar analytes nih.govnih.gov

Based on a comprehensive search of available scientific literature, there is no specific research data available for the chemical compound "this compound" concerning its non-clinical applications or pre-clinical in vitro and in vivo studies. Consequently, the detailed article outline focusing on its molecular mechanisms and biological targets cannot be populated with the requested scientifically accurate information and data tables.

Extensive searches for "this compound" did not yield any studies related to:

Target Identification and Validation in Cell-Free Systems: No research papers or data could be found that describe the identification or validation of specific biological targets of this compound using cell-free methodologies.

Molecular Mechanism of Action Elucidation in Specific Cell Lines: There is an absence of published literature detailing the molecular pathways affected by "this compound" in any specific cell lines.

Evaluation in Animal Models for Investigating Biological Pathways: No in vivo studies in animal models have been reported that investigate the biological effects or pathways modulated by this particular sulfonamide derivative.

Therefore, it is not possible to provide the requested article with the specified structure and content due to the lack of available scientific research on "this compound".

Future Research Directions and Outlook

Emerging Methodologies in Synthesis and Characterization of Sulfonamide Compounds

The field of synthetic organic chemistry is continually evolving, with new methodologies that could be applied to the synthesis of sulfonamides like 3-(Methylsulfonyl)propane-1-sulfonamide. Traditional methods for creating the sulfonamide bond often involve the reaction of a sulfonyl chloride with an amine. Modern approaches are focusing on more efficient and environmentally friendly techniques.

Recent advancements include transition-metal-catalyzed C-H activation/sulfonamidation, which allows for the direct formation of C-S bonds, bypassing the need for pre-functionalized starting materials. Additionally, flow chemistry is emerging as a powerful tool for the synthesis of sulfonamides, offering advantages such as improved reaction control, enhanced safety, and scalability. The development of novel sulfonating agents that are more stable and easier to handle than traditional reagents is another active area of research.

For characterization, advanced spectroscopic and crystallographic techniques are crucial. While standard methods like NMR and mass spectrometry are fundamental, more sophisticated techniques such as 2D-NMR and X-ray crystallography would be essential to unambiguously determine the structure and conformation of novel sulfonamides.

Integration of Artificial Intelligence and Machine Learning for Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. In the context of sulfonamides, AI algorithms can be trained on large datasets of existing compounds to predict the properties of novel molecules like this compound. These predictive models can estimate a compound's biological activity, toxicity, and physicochemical properties, thereby accelerating the design and discovery process.

De novo drug design, guided by AI, can generate novel molecular structures with desired characteristics. For a compound like this compound, machine learning could be employed to explore structural modifications that might enhance a specific biological activity or improve its pharmacokinetic profile. Furthermore, AI can aid in retrosynthetic analysis, proposing novel and efficient synthetic routes.

Exploration of Novel Non-Clinical Applications and Fundamental Chemical Reactivity

While many sulfonamides are known for their medicinal applications, there is a growing interest in their use in other fields. The unique chemical properties of the sulfonamide functional group make these compounds potentially useful as catalysts, ligands in coordination chemistry, and functional materials. For instance, the acidic nature of the sulfonamide proton and the coordinating ability of the sulfonyl group could be exploited in catalysis.

Fundamental studies on the chemical reactivity of this compound are necessary to unlock its full potential. Investigating its reaction with various electrophiles and nucleophiles, its thermal and photochemical stability, and its coordination chemistry with different metal ions could reveal novel applications beyond the traditional scope of sulfonamides.

Opportunities for Interdisciplinary and Collaborative Research on this compound

The exploration of this compound's potential would greatly benefit from interdisciplinary collaboration. A partnership between synthetic chemists, computational chemists, biologists, and materials scientists could lead to significant advancements.

Chemistry and Biology: Collaborative efforts could focus on synthesizing derivatives of this compound and screening them for various biological activities.

Chemistry and Materials Science: Research could be directed towards incorporating this compound into polymers or other materials to develop new functional materials with unique properties.

Chemistry and Computational Science: The synergy between experimental synthesis and computational modeling could accelerate the discovery of new applications and provide a deeper understanding of the compound's structure-property relationships.

Given the current limited data, any future research on this compound would be foundational, contributing valuable new knowledge to the field of sulfonamide chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 3-(Methylsulfonyl)propane-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves sulfonation and methylation reactions. For sulfonamide derivatives, stepwise sulfonation of propane-1-sulfonic acid precursors followed by methylation under controlled conditions (e.g., using methyl iodide or dimethyl sulfate) is common. Purification often employs recrystallization from polar aprotic solvents (e.g., dimethylformamide) or chromatography (silica gel, eluting with ethyl acetate/methanol mixtures). Reaction progress should be monitored via TLC or LC-MS. For analogous sulfonic acid synthesis, trimethylsilyl chloride reactions with sulfonic acids under anhydrous conditions are documented .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography to resolve bond lengths and angles (e.g., as demonstrated for methylsulfonyl-containing acrylonitrile derivatives ).
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm methylsulfonyl and sulfonamide group integration. 1^1H NMR peaks for methylsulfonyl groups typically appear at ~3.0–3.3 ppm.
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns.

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodological Answer :

  • HPLC with UV detection (λ = 210–230 nm for sulfonamides) using C18 columns and aqueous/organic mobile phases.
  • Elemental analysis to validate C, H, N, and S content.
  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • Long-term stability studies under varying pH, temperature, and humidity, monitored via LC-MS to detect degradation products.

Advanced Research Questions

Q. How can contradictions between computational solubility predictions and experimental results for this compound be resolved?

  • Methodological Answer :

  • Perform molecular dynamics simulations with explicit solvent models (e.g., water, DMSO) to refine solubility predictions.
  • Experimentally measure solubility in buffered solutions (pH 2–12) using UV-Vis spectrophotometry or gravimetric methods.
  • Cross-validate with Hansen solubility parameters to identify solvent compatibility. Discrepancies may arise from unaccounted hydrogen bonding or ionic interactions, as seen in sulfonic acid derivatives .

Q. What strategies are effective for resolving spectral overlaps in 1^1H NMR caused by methylsulfonyl and sulfonamide groups?

  • Methodological Answer :

  • Use 2D NMR techniques (e.g., COSY, HSQC) to decouple overlapping signals.
  • Employ variable-temperature NMR to reduce signal broadening from dynamic processes.
  • Add shift reagents (e.g., lanthanide complexes) or deuterated solvents to enhance resolution. For internal referencing, 3-(trimethylsilyl)propane-1-sulfonic acid (stable in aqueous solutions) is recommended .

Q. How can intermolecular interactions in crystalline this compound be analyzed to explain packing behavior?

  • Methodological Answer :

  • Perform X-ray crystallography to identify hydrogen bonds (e.g., S=O···H-N) and van der Waals contacts. For example, crystal packing in methylsulfonyl acrylonitrile derivatives involves C–H···O interactions and inversion dimer formation .
  • Use Hirshfeld surface analysis to quantify interaction contributions (e.g., O···H, S···H contacts).
  • Compare with Density Functional Theory (DFT) calculations to model lattice energies.

Q. What experimental designs are suitable for studying protein binding interactions with this compound?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) to measure binding thermodynamics (ΔH, Kd_d).
  • Surface Plasmon Resonance (SPR) for real-time kinetics (kon_{on}, koff_{off}).
  • Fluorescence quenching assays if the compound affects tryptophan/tyrosine residues.
  • For sulfonic acid analogs, ionic interactions with positively charged amino acid residues (e.g., lysine) are critical .

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